Oleyl palmitate
Overview
Description
It is a long-chain ester with the molecular formula C34H66O2 and a molecular weight of 506.89 g/mol . This compound is commonly used in cosmetics and personal care products due to its emollient properties, which help to soften and smooth the skin.
Scientific Research Applications
Oleyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential as a skin penetration enhancer in transdermal drug delivery systems.
Mechanism of Action
Future Directions
Oleyl palmitate and similar compounds have potential applications in various fields. For instance, glucose palm oleate, synthesized from palm olein and glucose, has been shown to be a potential alternative natural surfactant for cosmetic application . This indicates the potential for this compound to be used in similar applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleyl palmitate can be synthesized through the esterification reaction between oleyl alcohol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to promote the formation of the ester bond. The reaction can be represented as follows:
C16H32O2 (palmitic acid) + C18H36O (oleyl alcohol) → C34H66O2 (oleyl palmitate) + H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of homogeneous acidic catalysts to achieve high yields. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired ester . The product is then purified through distillation or crystallization to obtain a high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Oleyl palmitate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding fatty acids and alcohols.
Reduction: The ester bond in this compound can be reduced to yield oleyl alcohol and palmitic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oleyl alcohol and palmitic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed:
Oxidation: Fatty acids and alcohols.
Reduction: Oleyl alcohol and palmitic acid.
Hydrolysis: Oleyl alcohol and palmitic acid.
Comparison with Similar Compounds
Oleyl oleate: Another wax ester formed from oleyl alcohol and oleic acid.
Oleyl stearate: Formed from oleyl alcohol and stearic acid.
Isopropyl palmitate: An ester formed from isopropyl alcohol and palmitic acid.
Comparison:
Oleyl palmitate vs. Oleyl oleate: Both compounds are wax esters, but oleyl oleate has a higher degree of unsaturation due to the presence of an additional double bond in oleic acid.
This compound vs. Oleyl stearate: Oleyl stearate has a longer carbon chain in the fatty acid component, which can affect its melting point and emollient properties.
This compound vs. Isopropyl palmitate: Isopropyl palmitate is a shorter-chain ester and is often used as a lightweight emollient in cosmetic formulations.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in both scientific research and industrial formulations.
Properties
IUPAC Name |
[(Z)-octadec-9-enyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3/b18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVXZRVTVSAZJS-ZCXUNETKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883904 | |
Record name | Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2906-55-0 | |
Record name | Oleyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2906-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-octadec-9-enyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLEYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5929H0XN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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